7-{[(4-Methylpyridin-2-yl)amino](4-propoxyphenyl)methyl}quinolin-8-ol
Description
7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is a complex organic compound with a unique structure that includes a quinolin-8-ol core, a 4-methylpyridin-2-yl group, and a 4-propoxyphenyl group
Properties
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(4-propoxyphenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-15-30-20-9-6-19(7-10-20)23(28-22-16-17(2)12-14-26-22)21-11-8-18-5-4-13-27-24(18)25(21)29/h4-14,16,23,29H,3,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFITOYWQVZLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol typically involves multiple steps, including the formation of the quinolin-8-ol core and the subsequent attachment of the 4-methylpyridin-2-yl and 4-propoxyphenyl groups. Common synthetic routes may involve:
Formation of Quinolin-8-ol Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of 4-Methylpyridin-2-yl Group: This step may involve nucleophilic substitution reactions.
Attachment of 4-Propoxyphenyl Group: This can be achieved through coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol core to its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the pyridinyl or phenyl rings.
Scientific Research Applications
7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds
Mechanism of Action
The mechanism by which 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol: This compound has a similar structure but with a trifluoromethyl group instead of a propoxy group.
2-Amino-4-methylpyridine: A simpler compound with a pyridine ring substituted with an amino and a methyl group.
Uniqueness
7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the quinolin-8-ol core, along with the 4-methylpyridin-2-yl and 4-propoxyphenyl groups, makes it distinct from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
